![molecular formula C18H13FN6OS B2917811 N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868968-55-2](/img/structure/B2917811.png)
N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” appears to be a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfanyl group (-SH), and aromatic rings (phenyl and pyridinyl groups). The presence of a fluorine atom indicates that it might have some interesting chemical properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, based on its structure, it’s likely that this compound could be synthesized through a series of reactions involving aromatic substitution, amide formation, and sulfur incorporation.Molecular Structure Analysis
The molecule contains several aromatic rings, which are likely to contribute to its stability. The presence of nitrogen atoms in the rings could also have interesting effects on the molecule’s electronic structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the presence of an amide group suggests it might participate in hydrolysis reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine, nitrogen, and sulfur atoms, as well as multiple aromatic rings, suggests that this compound could have unique properties, but without specific data, it’s hard to say more.科学的研究の応用
Anticancer Applications
Compounds related to the specified chemical structure have been modified and studied for their anticancer effects. For instance, alkylurea derivatives of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown potent antiproliferative activities against human cancer cell lines. These modifications aimed at retaining antiproliferative activity while reducing toxicity, demonstrating potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Antimicrobial Screening
The synthesis and structural elucidation of derivatives with similar chemical frameworks have revealed their potential antimicrobial activities. These compounds have been tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities, highlighting the broad pharmaceutical applications of such chemical structures (MahyavanshiJyotindra et al., 2011).
Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines, a related chemical class, has identified several compounds as mediator release inhibitors, potentially useful as antiasthma agents. These findings suggest that similar compounds could be explored for their effects on human health, particularly in the treatment of asthma (Medwid et al., 1990).
Insecticidal Properties
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests that compounds with similar structures could be developed as novel insecticides, providing a new approach to pest management (Fadda et al., 2017).
Safety And Hazards
Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in preliminary tests, it could be subject to further study to determine its potential applications.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound could be different. For accurate information, specific studies on this compound would need to be conducted.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-5-1-2-6-14(13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-4-3-9-20-10-12/h1-10H,11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUOBAUKAGZUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

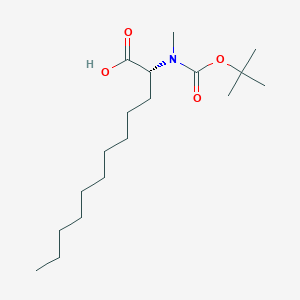
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)
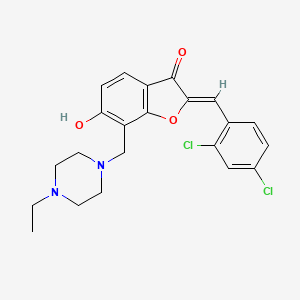
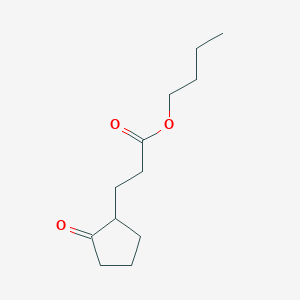
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)
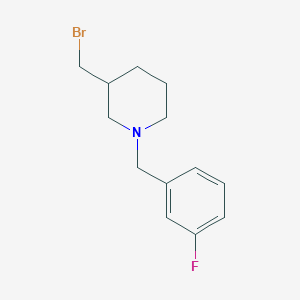
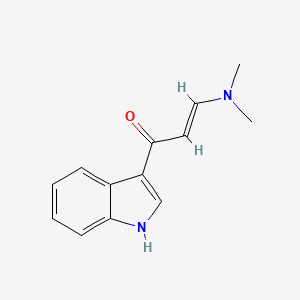
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
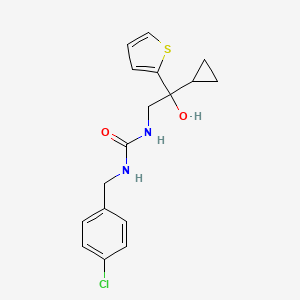
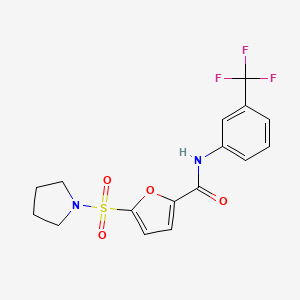
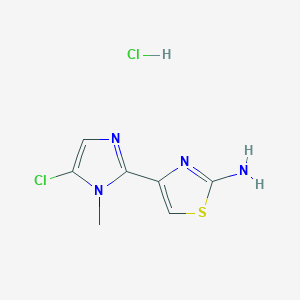
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)